(3,5-Difluorophenyl)methanethiol
Description
(3,5-Difluorophenyl)methanethiol is an organosulfur compound characterized by a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a methanethiol (-CH₂SH) group at the para position. The fluorine substituents impart strong electron-withdrawing effects, enhancing the acidity of the thiol group (pKa ≈ 6–7) compared to non-fluorinated analogs.
Properties
IUPAC Name |
(3,5-difluorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKXTFQKJLIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375769 | |
| Record name | (3,5-difluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358358-66-4 | |
| Record name | (3,5-difluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions generally include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production of (3,5-Difluorophenyl)methanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (3,5-difluorophenyl)methanethiol. It has shown significant effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating its potential as a therapeutic agent against bacterial infections. The compound's ability to induce apoptosis in cancer cell lines has also been documented, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into phenyl rings generally enhances the pharmacodynamic and pharmacokinetic properties of compounds. In the case of this compound, the difluoro substitution improves its interaction with biological targets, making it a candidate for further drug development .
Materials Science
Synthesis of Novel Compounds
This compound serves as a versatile building block in the synthesis of various novel compounds. For example, it has been utilized in creating pyrazole derivatives that exhibit potent antimicrobial activities . These derivatives are synthesized through reactions involving this compound as a key intermediate, showcasing its utility in generating biologically active molecules.
Crystal Structure Analysis
The crystal structure analysis of derivatives containing this compound has been conducted to understand their solid-state properties better. Such studies provide insights into molecular interactions and stability, which are crucial for the development of new materials with desired properties .
Case Studies
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Table 1: Comparative Properties of Substituted Phenylmethanethiols
| Compound | Substituents | Molecular Weight (g/mol) | pKa (Thiol) | Solubility in H₂O |
|---|---|---|---|---|
| This compound | 3,5-F₂, -SH | 160.18 | ~6.5 | Low |
| (3,5-Dimethylphenyl)methanethiol | 3,5-(CH₃)₂, -SH | 152.24 | ~7.8 | Moderate |
| (3,5-Dihydroxyphenyl)methanol | 3,5-OH₂, -CH₂OH | 156.14 | ~10 (OH) | High |
Biological Activity
(3,5-Difluorophenyl)methanethiol is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms on the phenyl ring enhances the compound's stability and reactivity, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic uses.
This compound has the following chemical structure:
- Molecular Formula : C7H6F2S
- Molecular Weight : 177.19 g/mol
- CAS Number : 666752-97-2
The compound features a thiol group (-SH) that allows it to participate in redox reactions and interact with various biological molecules.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to modifications in protein structure and function, influencing various molecular pathways. The fluorine substituents may enhance binding affinity and selectivity towards specific targets, contributing to its potential as a therapeutic agent.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies indicate that derivatives containing difluorophenyl groups show enhanced antiviral properties against HIV-1 protease inhibitors. For instance, compounds with similar structures have demonstrated significant inhibitory effects on viral replication at low nanomolar concentrations .
- Antimicrobial Properties : Compounds featuring thiol groups are known for their antimicrobial activities. The ability of this compound to disrupt microbial cell membranes or interfere with metabolic pathways is under investigation .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes. Its interactions with cytochrome P450 enzymes suggest that it may impact drug metabolism and efficacy .
Case Studies
-
Antiviral Efficacy :
A study evaluated the antiviral potency of this compound derivatives against HIV-1. The results showed that these compounds could inhibit viral replication effectively at concentrations as low as 0.055 nm, indicating their potential for further development as antiviral agents . -
Enzyme Interaction Studies :
Research involving human liver microsomes revealed that this compound could significantly alter the metabolism of co-administered drugs by inhibiting key metabolic enzymes. This finding highlights the importance of understanding its pharmacokinetic properties in drug development .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct differences in biological activity:
| Compound | Antiviral Potency | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| (2,4-Difluorophenyl)methanethiol | Moderate | Low | High |
| (3,4-Dichlorophenyl)methanethiol | Low | High | Low |
This table illustrates how variations in substituent positioning can significantly impact the biological properties of thiol-containing compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
